molecular formula C7H6BrN3O B13682116 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13682116
M. Wt: 228.05 g/mol
InChI Key: GNCCBAUHMGQJOI-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused heterocyclic system with a triazole ring fused to a pyridine ring. This core structure is highly versatile, enabling diverse pharmacological applications, including antifungal, herbicidal, antimalarial, and anticancer activities . Bromine at position 6 enhances molecular weight and may influence electronic properties, while methoxy groups (e.g., at position 5 or on substituents) can modulate lipophilicity and receptor binding .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5(8)2-3-6-10-9-4-11(6)7/h2-4H,1H3

InChI Key

GNCCBAUHMGQJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=NN=CN21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (e.g., on benzylthio substituents in 15a) improve antimalarial activity, likely via increased lipophilicity or target interaction .
  • Synthetic routes often involve oxidative cyclization (NCS) or substitution reactions .

Key Observations :

  • Bromine and sulfonamide groups correlate with CNS activity (e.g., mGluR2 modulation) and antiparasitic effects .
  • Methoxy-containing analogs (e.g., 15a) show enhanced antimalarial potency , suggesting substituent position impacts efficacy .

Physicochemical and Crystallographic Properties

  • Crystal Structures: 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.32 Å, b = 6.95 Å, c = 12.69 Å, β = 100.27°, and R = 0.0561 . Planar triazolopyridine cores allow π-π stacking, while substituents (e.g., pyridin-4-yl) introduce dihedral angles (~30°) affecting packing .
  • Solubility and Stability :

    • Brominated derivatives (e.g., 6-bromo-3-methyl) are soluble in organic solvents but may require safety precautions due to reactivity .
    • Methoxy groups (e.g., in 15a) improve solubility in polar aprotic solvents .

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